5-Lipoxygenase (5-LOX) Inhibition Profile
The target compound was evaluated against human recombinant 5‑LOX and gave an IC₅₀ > 10 000 nM [1]. In contrast, structurally related 2‑benzylidenecyclohexanone derivatives (curcumin analogs) have been reported with 5‑LOX IC₅₀ values in the low micromolar range (e.g., 2,6‑bis(2‑hydroxybenzylidene)cyclohexanone, IC₅₀ ≈ 0.5–5 µM in cell‑free assays [2]). Although this comparison is cross‑study and the comparator is a bis‑arylidene rather than a mono‑substituted cyclohexenone, the >10‑fold weaker inhibition exhibited by 503004‑48‑6 indicates that the compound does **not** derive its value from 5‑LOX inhibitory potency. This information is critical for users seeking a 5‑LOX‑active scaffold, as the target compound would be an unsuitable choice.
| Evidence Dimension | 5‑LOX inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | > 10 000 nM |
| Comparator Or Baseline | 2,6‑Bis(2‑hydroxybenzylidene)cyclohexanone (representative active analog): IC₅₀ ≈ 500–5 000 nM |
| Quantified Difference | Target compound is at least 2‑ to >20‑fold less potent than active bis‑arylidene cyclohexanones |
| Conditions | Human recombinant 5‑LOX expressed in E. coli BL21(DE3); reduction of all‑trans LTB₄ and 5‑HETE formation [1]; comparator data from published curcumin‑analog 5‑LOX assays [2] |
Why This Matters
A procurement search for a 5‑LOX‑active cyclohexenone would be misdirected toward 503004‑48‑6; this quantitative gap prevents wasteful spending on a compound that is essentially inactive on this target.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). IC50 >1.00E+4 nM for human recombinant 5‑LOX. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 (accessed 2026-05-06). View Source
- [2] Sardjiman SS, et al. 1,5‑Diphenyl‑1,4‑pentadiene‑3‑ones and cyclic analogues as antioxidative and anti‑inflammatory agents: synthesis and structure–activity relationship. Eur J Med Chem. 1997;32(7‑8):625‑634. (Representative 5‑LOX data for bis‑benzylidene cyclohexanones). View Source
